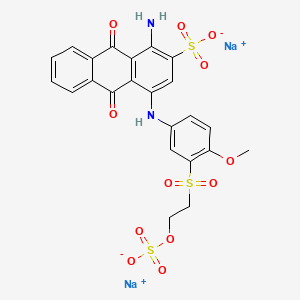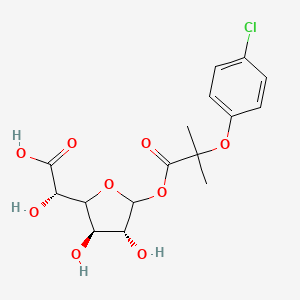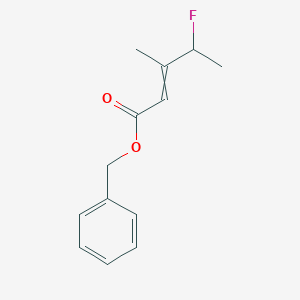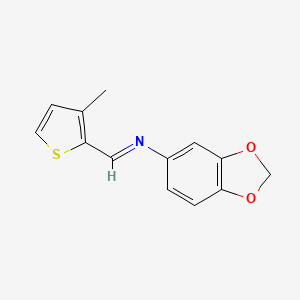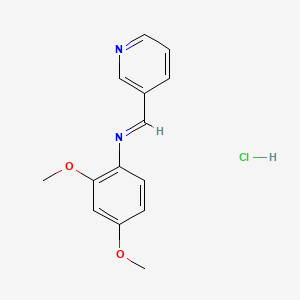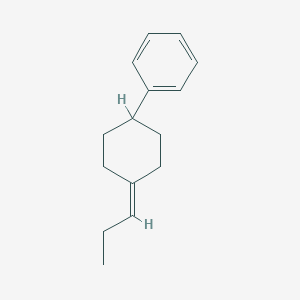![molecular formula C26H46 B14437559 4,4'-Dipentyl-1,1'-bi(bicyclo[2.2.2]octane) CAS No. 80060-69-1](/img/structure/B14437559.png)
4,4'-Dipentyl-1,1'-bi(bicyclo[2.2.2]octane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Dipentyl-1,1’-bi(bicyclo[2.2.2]octane) is a unique organic compound characterized by its bicyclic structure. This compound consists of two bicyclo[2.2.2]octane units connected at the 1,1’ positions, with pentyl groups attached at the 4,4’ positions. The bicyclo[2.2.2]octane framework is known for its rigidity and stability, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dipentyl-1,1’-bi(bicyclo[2.2.2]octane) typically involves the following steps:
Formation of Bicyclo[2.2.2]octane Core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction involving cyclohexadiene and ethylene.
Introduction of Pentyl Groups: The pentyl groups can be introduced via alkylation reactions using appropriate alkyl halides under basic conditions.
Coupling of Bicyclo[2.2.2]octane Units: The final step involves the coupling of two bicyclo[2.2.2]octane units at the 1,1’ positions, which can be achieved through various coupling reactions, such as the use of organometallic reagents.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as scale-up of the aforementioned reactions, can be applied.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-Dipentyl-1,1’-bi(bicyclo[2.2.2]octane) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The pentyl groups can undergo substitution reactions with various nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted bicyclo[2.2.2]octane derivatives.
Applications De Recherche Scientifique
4,4’-Dipentyl-1,1’-bi(bicyclo[2.2.2]octane) has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4,4’-Dipentyl-1,1’-bi(bicyclo[2.2.2]octane) is primarily related to its structural rigidity and stability. The bicyclo[2.2.2]octane framework provides a stable platform for various chemical modifications, allowing it to interact with different molecular targets. The pentyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins .
Comparaison Avec Des Composés Similaires
Bicyclo[2.2.2]octane: The parent compound without the pentyl groups.
Cubane: Another rigid bicyclic structure with a different geometric arrangement.
Bicyclo[1.1.1]pentane: A smaller bicyclic compound with a different ring size and properties.
Uniqueness: 4,4’-Dipentyl-1,1’-bi(bicyclo[2.2.2]octane) is unique due to the presence of the pentyl groups, which enhance its lipophilicity and potential for chemical modifications. The rigid bicyclo[2.2.2]octane framework provides a stable platform for various applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
80060-69-1 |
|---|---|
Formule moléculaire |
C26H46 |
Poids moléculaire |
358.6 g/mol |
Nom IUPAC |
1-pentyl-4-(4-pentyl-1-bicyclo[2.2.2]octanyl)bicyclo[2.2.2]octane |
InChI |
InChI=1S/C26H46/c1-3-5-7-9-23-11-17-25(18-12-23,19-13-23)26-20-14-24(15-21-26,16-22-26)10-8-6-4-2/h3-22H2,1-2H3 |
Clé InChI |
YUFXLNCBLOFITP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC12CCC(CC1)(CC2)C34CCC(CC3)(CC4)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


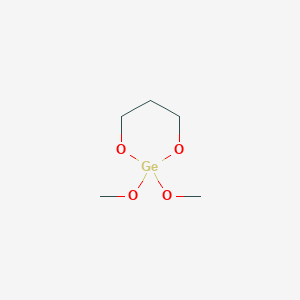
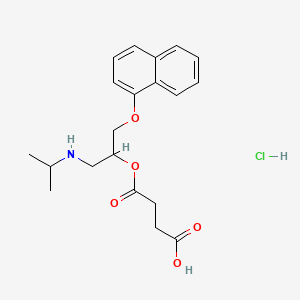

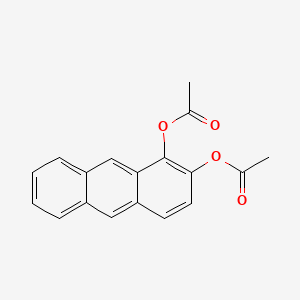
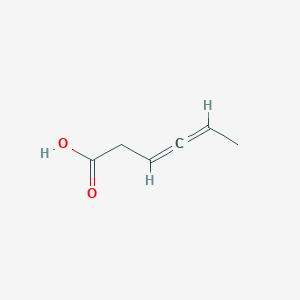
![1,4-Bis[(5-chloropent-4-YN-1-YL)oxy]benzene](/img/structure/B14437504.png)
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-(2-aminoethylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14437509.png)
